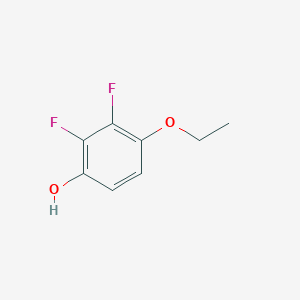

4-Ethoxy-2,3-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYFPSPIFCDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560996 | |

| Record name | 4-Ethoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-56-2 | |

| Record name | 4-Ethoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol (CAS 126163-56-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Ethoxy-2,3-difluorophenol, a key intermediate in the fields of medicinal chemistry and materials science.

Core Properties and Data

This compound is a substituted phenol derivative with the chemical formula C₈H₈F₂O₂. Its structure, featuring a difluorinated benzene ring, an ethoxy group, and a hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 126163-56-2 | [1][2] |

| Molecular Formula | C₈H₈F₂O₂ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Appearance | White to off-white crystals or powder | [2][3] |

| Melting Point | 66.0-80.0 °C | [2][4] |

| Boiling Point | 235 °C | [3] |

| Density | 1.273 g/cm³ | [3] |

| Flash Point | 116 °C | [3] |

| pKa | 8.26 ± 0.23 (Predicted) | [3] |

| Solubility | Sparingly soluble in water. | [5] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, and complex aromatic signals for the phenyl ring protons, showing coupling to fluorine.

-

¹³C NMR: Aromatic carbons will show characteristic C-F couplings. Signals for the ethoxy group carbons will also be present.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching for the hydroxyl group, C-O stretching for the ether and phenol, and C-F stretching bands. Information from suppliers indicates that FTIR and ATR-IR spectra are available.[1]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 174.14.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1][6] It may also cause respiratory irritation.[1]

Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[6]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[6][7]

-

Wash skin thoroughly after handling.[6]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Experimental Protocols

Synthesis of this compound

A one-pot synthesis method has been described in the patent literature, providing a scalable and efficient route to this compound.[9]

Reaction Scheme:

Caption: One-pot synthesis of this compound.

Detailed Methodology:

-

Grignard Reagent Formation: To a reactor under a nitrogen atmosphere, add magnesium turnings and tetrahydrofuran (THF). A catalytic amount of iodine is added to initiate the reaction. A solution of 4-Ethoxy-2,3-difluorobromobenzene in THF is then added dropwise at a controlled temperature (0-60 °C). The reaction mixture is stirred until the starting material is consumed.[9]

-

Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with trimethyl borate. Subsequent hydrolysis with an acid, such as hydrochloric acid, yields 4-Ethoxy-2,3-difluorophenylboronic acid.[9]

-

Oxidation: The boronic acid intermediate is dissolved in methanol, and an aqueous solution of hydrogen peroxide (30-50%) is added dropwise at a controlled temperature (10-40 °C).[9]

-

Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. Water is added to precipitate the crude product. The crude solid is collected by centrifugation.[9]

-

Purification: The crude product is suspended in water, and a small amount of sodium sulfite solution is added to quench any remaining peroxide. The solid is collected by centrifugation. Further purification can be achieved by recrystallization from a suitable solvent such as toluene to yield the final product.[9]

General Purification by Column Chromatography

For laboratory-scale purification to achieve high purity, flash column chromatography is a standard technique.

Workflow for Column Chromatography Purification:

References

- 1. This compound | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound CAS#: 126163-56-2 [m.chemicalbook.com]

- 4. This compound | 126163-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. innospk.com [innospk.com]

- 9. CN105152878A - Method for preparing this compound by one-pot method - Google Patents [patents.google.com]

physical and chemical properties of 4-Ethoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorophenol is a fluorinated aromatic organic compound that serves as a key intermediate in the synthesis of advanced materials and potentially in the development of novel pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the phenyl ring, combined with the ethoxy and hydroxyl functional groups, imparts unique physicochemical properties that make it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, a general synthesis protocol, and potential (though currently hypothetical) applications in drug development for this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 126163-56-2 | [2][3] |

| Molecular Formula | C₈H₈F₂O₂ | [2][3] |

| Molecular Weight | 174.15 g/mol | [3] |

| Appearance | White to almost white crystals or powder | [3] |

| Melting Point | 66.0 - 78.0 °C | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa (predicted) | Not available |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Reference(s) |

| ¹H NMR | Experimental data not publicly available. | |

| ¹³C NMR | Experimental data not publicly available. | |

| Mass Spectrometry | Predicted m/z: 175.05652 ([M+H]⁺), 197.03846 ([M+Na]⁺) | |

| Purity (Assay by GC) | ≥98.0% | [4] |

Synthesis and Purification

A one-pot synthesis method for this compound has been described in the patent literature.[5] This method utilizes a Grignard reaction followed by oxidation.

Experimental Protocol: One-Pot Synthesis

The following protocol is a general description based on the patented method.[5] Precise quantities, reaction times, and yields may vary and would require optimization.

Workflow for the Synthesis of this compound

Caption: General workflow for the one-pot synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: In a reaction vessel under an inert atmosphere, magnesium turnings and a catalytic amount of iodine are suspended in an appropriate solvent such as tetrahydrofuran (THF). A solution of 4-Ethoxy-2,3-difluorobromobenzene in THF is then added dropwise to initiate the formation of the Grignard reagent. The reaction temperature is typically maintained between 0 and 60 °C.[5]

-

Boration: The freshly prepared Grignard reagent is then reacted with trimethyl borate at low temperatures to form a borate ester intermediate.[5]

-

Hydrolysis: The borate ester is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield 4-Ethoxy-2,3-difluorophenylboronic acid.[5]

-

Oxidation: The boronic acid intermediate is oxidized using an oxidizing agent like hydrogen peroxide to afford the crude this compound.[5]

-

Purification: The crude product is purified by crystallization from a suitable solvent, such as toluene, to yield the final product.[5]

Applications in Drug Development and Research

While this compound is primarily utilized as an intermediate for liquid crystal materials, its structural motifs are of interest in medicinal chemistry.[1] Fluorinated phenols are known to exhibit a range of biological activities, and their unique properties can enhance drug-like characteristics.

Hypothetical Application in Signaling Pathway Modulation

There is currently no specific research detailing the biological activity of this compound. However, other fluorinated phenolic compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for therapeutic intervention.

The following diagram illustrates a simplified representation of the MAPK/ERK pathway, a plausible, yet hypothetical, target for a molecule with the structural features of this compound.

Hypothetical Inhibition of the MAPK/ERK Signaling Pathway

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling cascade.

This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A hypothetical drug derived from this compound could potentially be designed to inhibit key kinases in this pathway, such as RAF, thereby blocking downstream signaling and mitigating disease progression. It must be emphasized that this is a speculative application, and experimental validation would be required.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. While its primary application to date has been in the field of liquid crystals, its chemical structure suggests potential for exploration in drug discovery and medicinal chemistry. Further research is needed to elucidate its biological activity and to develop more detailed and optimized synthetic and analytical protocols. This guide provides a foundational understanding of the current knowledge of this compound for researchers and scientists.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 126163-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN105152878A - Method for preparing this compound by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorophenol

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Ethoxy-2,3-difluorophenol, a key intermediate in the development of liquid crystals and pharmaceuticals.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Properties and Identification

This compound is an aromatic organic compound. Its quantitative data and identifiers are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H8F2O2 | [2][3][4] |

| Molecular Weight | 174.14 g/mol | [2] |

| Monoisotopic Mass | 174.04923582 Da | [2] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 126163-56-2 | [2][3] |

| SMILES | CCOC1=C(C(=C(C=C1)O)F)F | [2][5] |

| InChI Key | PKIYFPSPIFCDDB-UHFFFAOYSA-N | [2][3] |

| Appearance | White crystals or powder | [3] |

| Melting Point | 66.0-78.0 °C | [3] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH), an ethoxy group (-OCH2CH3), and two fluorine atoms (-F). The substituents are positioned at carbons 1, 4, 2, and 3, respectively.

Experimental Protocols

Synthesis via One-Pot Method

A documented method for synthesizing this compound is through a one-pot reaction starting from 4-ethoxy-2,3-difluorobromobenzene.[1] This process is noted for its high yield and purity, making it suitable for industrial production.[1]

Materials:

-

4-ethoxy-2,3-difluorobromobenzene (raw material)

-

Magnesium pieces

-

Iodine (initiator)

-

Tetrahydrofuran (THF) (solvent)

-

Trimethyl borate

-

Hydrochloric acid

-

Hydrogen peroxide

Procedure:

-

Grignard Reagent Formation: Under a nitrogen atmosphere, magnesium pieces and THF are added to a reactor. A small amount of iodine is introduced as an initiator. A solution of 4-ethoxy-2,3-difluorobromobenzene in THF is then added dropwise while maintaining the temperature between 0-60 °C. The reaction is allowed to proceed until the starting material is consumed, resulting in the formation of a Grignard reagent.[1]

-

Boration Reaction: The prepared Grignard reagent is then reacted with trimethyl borate.

-

Hydrolysis: The resulting mixture is subjected to hydrolysis with hydrochloric acid to yield 4-ethoxy-2,3-difluoro phenylboronic acid.[1]

-

Oxidation: The phenylboronic acid intermediate is oxidized using hydrogen peroxide to produce the crude this compound.[1]

-

Purification: The crude product undergoes a desalting purification process to obtain the final pure product.[1]

Analytical Methodology

The purity and identity of this compound can be determined using standard analytical techniques. A general workflow for analysis would involve Gas Chromatography-Mass Spectrometry (GC/MS).

Procedure Outline:

-

Sample Preparation: The sample is dissolved in a suitable organic solvent.

-

Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the compound of interest.[6][7]

-

Analysis by GC/MS: The prepared sample is injected into a gas chromatograph equipped with a high-resolution fused silica capillary column. The compound is separated from other components in the mixture based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to reference spectra.[6][7] The concentration can be determined by comparing the response to that of calibrated standards.[6]

References

- 1. CN105152878A - Method for preparing this compound by one-pot method - Google Patents [patents.google.com]

- 2. This compound | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - this compound (C8H8F2O2) [pubchemlite.lcsb.uni.lu]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. env.go.jp [env.go.jp]

Spectral Analysis of 4-Ethoxy-2,3-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 4-Ethoxy-2,3-difluorophenol (CAS No. 126163-56-2). The information is compiled to assist researchers and professionals in drug development and other scientific fields in understanding the structural and analytical characteristics of this molecule. While a complete set of experimental spectral data is not publicly available, this guide presents the existing information and provides generalized experimental protocols for its acquisition.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 126163-56-2 |

| Molecular Formula | C₈H₈F₂O₂[1] |

| Molecular Weight | 174.15 g/mol [2] |

| Appearance | White crystals, powder, or crystalline powder[2] |

| Melting Point | 66.0-78.0 °C[2] |

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OH | Broad Singlet | s | - |

| Ar-H | 6.5 - 7.5 | m | H-H, H-F coupling |

| -OCH₂CH₃ | ~4.0 | q | ~7 Hz |

| -OCH₂CH₃ | ~1.4 | t | ~7 Hz |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 140 - 160 |

| C-F (Aromatic) | 140 - 160 (with C-F coupling) |

| C-H (Aromatic) | 110 - 130 |

| C-C (Aromatic) | 110 - 130 |

| -OCH₂CH₃ | 60 - 70 |

| -OCH₂CH₃ | 10 - 20 |

Infrared (IR) Spectroscopy

IR spectral data has been reported for this compound.[1] The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1500 - 1600 | Strong | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

While experimental mass spectra with fragmentation patterns are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.05652 |

| [M+Na]⁺ | 197.03846 |

| [M-H]⁻ | 173.04196 |

| [M]⁺ | 174.04869 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This is a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy Protocol

The following protocols are based on reported methods for this compound.[1]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument used in the cited data was a Bruker Tensor 27 FT-IR.[1]

-

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument used in the cited data was a Bruker Tensor 27 FT-IR.[1]

-

Mass Spectrometry (MS) Protocol

This is a general protocol for obtaining a mass spectrum.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Ionize the sample using an appropriate technique. Common methods include Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

Detect the ions and generate a mass spectrum.

-

Analyze the spectrum to determine the molecular weight and fragmentation pattern of the compound.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

Navigating the Solubility Landscape of 4-Ethoxy-2,3-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. 4-Ethoxy-2,3-difluorophenol possesses a combination of polar and non-polar features that influence its interaction with different solvents.

-

Polar Moieties: The hydroxyl (-OH) group is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) and the fluorine atoms also contribute to the molecule's polarity through dipole-dipole interactions.

-

Non-Polar Moiety: The benzene ring and the ethyl group (-CH2CH3) form the non-polar, hydrophobic portion of the molecule.

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and solvent will promote dissolution. |

| Non-Polar | Hexane, Toluene, Chloroform | Low to Moderate | The non-polar benzene ring and ethyl group will have favorable van der Waals interactions with non-polar solvents. However, the polar functional groups will limit high solubility. |

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data can be obtained through well-established experimental methods. The choice of method often depends on the required accuracy, sample amount, and available equipment.

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic (equilibrium) solubility.[1][2]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A known aliquot of the clear, saturated supernatant is carefully removed. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is first established using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.

-

Gravimetric Analysis: The solvent from the aliquot is evaporated, and the mass of the remaining solid residue is measured. This method is less sensitive and requires careful handling to avoid loss of solute.

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, kinetic solubility methods are often employed, particularly in early-stage drug discovery.[3][4]

Methodology (Nephelometry-based):

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same solvent in a microplate format (e.g., 96- or 384-well plate).

-

Aqueous Buffer Addition: The target organic solvent (or an aqueous buffer for aqueous solubility) is added to the wells containing the serially diluted compound.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the point at which the compound precipitates is detected by measuring the light scattering using a nephelometer.[4][5] The concentration at which precipitation occurs is reported as the kinetic solubility.

Workflow for Solubility Determination and Application

The following diagram illustrates a logical workflow for determining and utilizing the solubility data of this compound in a research and development context.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its molecular structure provides a solid basis for qualitative predictions. For quantitative analysis, the established experimental protocols detailed in this guide, such as the shake-flask method, offer a reliable means of determining its solubility. The provided workflow serves as a strategic guide for researchers to systematically approach the solubility determination and application of this compound in their work. A thorough understanding and experimental determination of solubility are critical for harnessing the full potential of this compound in scientific and industrial applications.

References

Stability and Storage of 4-Ethoxy-2,3-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and potential stability challenges for 4-Ethoxy-2,3-difluorophenol. Due to the limited availability of specific stability data for this compound in published literature, this document outlines best practices based on information from suppliers, safety data sheets, and established knowledge of the stability of similar phenolic and fluorinated compounds. The experimental protocols described herein are illustrative and serve as a template for designing rigorous stability studies.

Overview and Physicochemical Properties

This compound is a substituted phenol derivative with applications as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[1] Its stability is a critical factor for ensuring the quality, purity, and efficacy of downstream products.

| Property | Value | Source |

| CAS Number | 126163-56-2 | [2][3] |

| Molecular Formula | C₈H₈F₂O₂ | [4] |

| Molecular Weight | 174.14 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room Temperature | [2] |

| pKa | 8.26 ± 0.23 (Predicted) | [2] |

Recommended Storage and Handling

To maintain the integrity of this compound, it is crucial to adhere to the following storage and handling guidelines based on supplier recommendations:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

-

Temperature: Maintain at room temperature.[2]

-

Environment: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Keep away from heat, sparks, open flames, and other sources of ignition.

It is also prudent to protect the compound from light and moisture, as these factors can contribute to the degradation of phenolic compounds.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential degradation routes can be inferred from studies on similar substituted and fluorinated phenols.

Oxidation

Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. The phenolic hydroxyl group is prone to oxidation, potentially leading to the formation of colored degradation products such as quinones. The presence of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the aromatic ring will influence the rate and products of oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds. For fluorinated phenols, photolysis can lead to the cleavage of the carbon-fluorine bond, resulting in the formation of fluoride ions as a major photoproduct. The pH of the medium can also influence the rate of photodegradation.

Thermal Degradation

While generally stable at room temperature, elevated temperatures can lead to the thermal decomposition of this compound. Thermal stress on fluorinated organic molecules can result in the cleavage of C-F and C-O bonds, potentially leading to the formation of smaller, volatile fluorinated and non-fluorinated compounds.

Hydrolysis

The ether linkage in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH. The stability of fluorinated compounds to hydrolysis can be enhanced due to the strong carbon-fluorine bond.

A logical workflow for investigating these potential degradation pathways is illustrated below.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stability Testing

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stability testing and should be adapted and optimized as necessary.

General Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Stability

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

Incubate the solutions at a controlled temperature (e.g., 60-80 °C) for a defined period, withdrawing aliquots at specified time points. Neutralize the acidic and basic samples before analysis.

Oxidative Degradation

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature, protected from light, for a specified period. Withdraw aliquots at various time points for analysis.

Photostability

Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

Thermal Stability (Solid and Solution)

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C, 105 °C). At each time point, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

-

Solution State: Incubate the stock solution at elevated temperatures (e.g., 60-80 °C) and analyze at different time points.

A visual representation of a typical stability testing workflow is provided below.

Caption: Experimental Workflow for Stability Testing.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Summary and Recommendations

The stability of this compound is paramount for its successful application in research and development. While specific stability data is scarce, adherence to recommended storage conditions—room temperature, inert atmosphere, and protection from light, moisture, and incompatible chemicals—is essential.

For in-depth understanding, a systematic approach to forced degradation studies is recommended. By subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress and employing a validated stability-indicating HPLC method, researchers can elucidate degradation pathways, identify potential impurities, and establish a comprehensive stability profile. This proactive approach to stability assessment will ensure the reliability of experimental results and the quality of final products.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Ethoxy-2,3-difluorophenol, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data informs proper storage conditions, appropriate personal protective equipment (PPE), and effective emergency response procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [1] |

| Molecular Weight | 174.14 g/mol | [1] |

| Boiling Point | 235°C | [2] |

| Density | 1.273 g/cm³ | [2] |

| Flash Point | 116°C | [2] |

| pKa | 8.26 ± 0.23 (Predicted) | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.

| GHS Classification | Hazard Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302[1] |

| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | May cause respiratory irritation | H335[1] |

Hazard Pictograms:

-

GHS07: Exclamation Mark (indicates skin and eye irritation, harmful if swallowed, and respiratory tract irritation)

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). Gloves must be inspected before use. | Prevents skin contact, as the chemical can cause skin irritation.[3] |

| Body Protection | A chemically resistant lab coat or apron must be worn. Closed-toe shoes are required. | Protects against skin exposure. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. | Prevents inhalation of harmful vapors which may cause respiratory irritation.[3] |

Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

-

Pre-Operational Checks:

-

Ensure a chemical fume hood is functioning correctly.

-

Don all required PPE as specified in the table above.

-

Clear the workspace of any unnecessary items and keep ignition sources away.

-

Have spill cleanup materials readily available.

-

Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]

-

-

Dispensing:

-

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Use non-sparking tools.

-

-

During Use:

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin after handling.[3]

-

Remove PPE carefully to avoid cross-contamination.

-

Storage

-

Store in a dry, cool, and well-ventilated area.

-

Keep the container tightly closed when not in use.

-

Store away from strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following first aid measures should be taken in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Section 5: Disposal Considerations

The disposal of this compound and contaminated materials must be handled as hazardous waste.

-

Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

-

Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

Section 6: Visualized Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency First Aid Response

Caption: Logical flow for first aid response to an exposure event.

References

In-Depth Technical Guide to the GHS Hazard Information of 4-Ethoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for 4-Ethoxy-2,3-difluorophenol. It is intended to be a resource for researchers, scientists, and drug development professionals who handle this compound. This document outlines the known hazards, provides context with data from structurally similar compounds, and details the standardized experimental protocols used for hazard determination.

GHS Hazard Profile of this compound

This compound is classified under GHS as a substance with acute toxicity, skin irritation, serious eye irritation, and specific target organ toxicity.[1] The table below summarizes the GHS hazard information as aggregated from multiple sources.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral), Category 4 |

| Warning | H302: Harmful if swallowed.[1] |

| Skin Irritation, Category 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious Eye Irritation, Category 2 |

| Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation.[1] |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the appendix. These statements give advice on measures to prevent or minimize adverse effects to human health or the environment arising from the hazards of the substance.[1][2]

Quantitative Toxicity Data (Surrogate Compounds)

Disclaimer: The following data is for structurally related compounds and should not be directly extrapolated to represent the toxicity of this compound. It is presented for informational purposes only.

| Compound | CAS Number | Test Species | Route | LD50 |

| 2,3-Difluorophenol | 6418-38-8 | Not specified | Oral | Category 4 (300 mg/kg < LD50 <= 2000 mg/kg) |

| 4-Ethoxyphenol | 622-62-8 | Mouse | Oral | 1320 mg/kg |

Experimental Protocols for GHS Hazard Determination

The GHS classifications are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key hazards associated with this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.[3]

-

Principle: The method is a stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or survival) determines the next step, which could be dosing another group of animals at a higher or lower dose level, or cessation of testing.

-

Test Animals: Typically, rats (usually females) are used.[3] The animals are young, healthy, and have been acclimatized to the laboratory conditions.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The test substance is administered in a single dose by gavage to a small group of animals (typically 3).

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

The number of animals that die within a specified time period is recorded.

-

Based on the mortality rate, the test is either stopped and the substance is classified, or another group of animals is dosed at a higher or lower level.

-

-

Classification: The substance is classified based on the dose level at which mortality is observed, according to the GHS criteria. For example, if a substance causes mortality at 300 mg/kg, it would be classified as Category 4 ("Harmful if swallowed").

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method is used to identify chemicals that are irritant to the skin.[4][5][6][7]

-

Principle: The test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6] A test chemical is applied topically to the RhE tissue. Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.

-

Test System: Commercially available RhE models, such as EpiDerm™, EpiSkin™, or SkinEthic™, are used.[7]

-

Procedure:

-

The test substance is applied directly to the surface of the RhE tissue.

-

The tissue is incubated with the substance for a defined period (e.g., 60 minutes).

-

After exposure, the substance is removed by rinsing, and the tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells to a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

-

Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[6]

Serious Eye Irritation - OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals that have the potential to cause serious eye damage or eye irritation.[8][9][10]

-

Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied to the surface of the RhCE tissue, and its potential to cause eye irritation is determined by its cytotoxic effect on the corneal cells.[9]

-

Test System: Validated RhCE models, such as the EpiOcular™ model, are used.

-

Procedure:

-

The test substance is applied topically to the RhCE tissue. The exposure time varies depending on whether the substance is a liquid or a solid (e.g., 30 minutes for liquids, 6 hours for solids).[10]

-

Following exposure, the substance is rinsed off, and the tissue is incubated for a post-exposure period.

-

Cell viability is determined using the MTT assay.

-

-

Classification: A chemical is identified as not requiring classification for eye irritation or serious eye damage (GHS No Category) if the mean tissue viability is greater than 60%.[10] If the viability is 60% or less, further testing may be required to distinguish between GHS Category 1 (serious eye damage) and Category 2 (eye irritation).

GHS Hazard Assessment Workflow

The following diagram illustrates the logical workflow for assessing the hazards of a chemical substance according to the GHS framework, leading to its classification and labeling.

Caption: GHS Hazard Assessment and Communication Workflow.

Signaling Pathways

Currently, there is no publicly available research that specifically investigates the effects of this compound on cellular signaling pathways. The observed irritation effects are likely due to general cytotoxicity at the site of contact, a common mechanism for irritant chemicals that does not necessarily involve specific signaling pathway disruption.

Appendix: Precautionary Statements for this compound

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

References

- 1. This compound | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. iivs.org [iivs.org]

- 8. oecd.org [oecd.org]

- 9. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 10. tecolab-global.com [tecolab-global.com]

The Versatile Building Block: A Technical Guide to the Research Applications of 4-Ethoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorophenol is a fluorinated aromatic compound that has emerged as a valuable building block in various fields of chemical research, particularly in the development of advanced materials and potential therapeutic agents. Its unique substitution pattern, featuring an ethoxy group and two fluorine atoms on the phenyl ring, imparts specific electronic and steric properties that make it an attractive starting material for the synthesis of novel molecules with tailored functionalities. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of liquid crystals and as a scaffold for bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 126163-56-2 | [1] |

| Molecular Formula | C8H8F2O2 | [1] |

| Molecular Weight | 174.14 g/mol | [1] |

| Melting Point | 76.0 to 80.0 °C | |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% (GC) |

Synthesis of this compound

A common and efficient method for the preparation of this compound is through a one-pot Grignard reaction followed by boronation and oxidation. This method is noted for its mild reaction conditions and high safety profile, making it suitable for industrial production.

Experimental Protocol: One-Pot Synthesis

Materials:

-

4-Ethoxy-2,3-difluorobromobenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Hydrogen peroxide (H2O2)

-

Sodium sulfite

-

Toluene

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, charge a reactor with magnesium turnings and anhydrous THF.

-

Add a catalytic amount of iodine to initiate the reaction.

-

Slowly add a solution of 4-Ethoxy-2,3-difluorobromobenzene in THF to the reactor while maintaining the temperature between 20-30°C.

-

After the addition is complete, stir the mixture at room temperature until the Grignard reagent formation is complete (monitored by TLC or GC).

-

Cool the reaction mixture to 0-10°C and slowly add trimethyl borate.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by adding hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with THF.

-

Combine the organic layers and cool to 10-20°C.

-

Slowly add hydrogen peroxide to the solution to oxidize the boronic acid.

-

After the oxidation is complete, wash the reaction mixture with a sodium sulfite solution to remove excess peroxide.

-

The crude product is then purified by recrystallization from toluene to yield pure this compound.

Applications in Liquid Crystal Synthesis

The 2,3-difluorophenyl moiety is a common structural motif in modern liquid crystal materials. The fluorine atoms can enhance mesomorphic properties, such as increasing the clearing point and inducing specific phase behaviors, due to their high electronegativity and the resulting dipole moments. This compound serves as a key intermediate for introducing the 2,3-difluoro-4-ethoxyphenyl group into the core of liquid crystalline molecules.

While specific examples starting directly from this compound are not abundant in publicly available literature, a general synthetic strategy involves the Williamson ether synthesis to couple the phenol with a suitable alkyl or aryl halide, followed by further reactions to build the final liquid crystal structure. Research on similar structures, such as four-ring liquid crystals containing a 2,3-difluorophenyl and a 1,3-dioxane unit, has shown that these compounds exhibit broad mesomorphic ranges, including smectic C and smectic A phases, which are crucial for display applications.[2]

Hypothetical Synthesis of a Liquid Crystal Precursor

The following workflow illustrates a potential synthetic route to a liquid crystal precursor using this compound.

References

The Biological Frontier of Fluorinated Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the biological activity of parent phenol molecules. This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated phenols, detailing their mechanisms of action, summarizing quantitative data, and providing established experimental protocols for their evaluation.

Key Biological Activities of Fluorinated Phenols

Fluorination can modulate the biological profile of phenols, leading to enhanced potency, selectivity, and improved pharmacokinetic properties. Key activities include enzyme inhibition, antimicrobial effects, antioxidant potential, and cytotoxicity against cancer cells.

Enzyme Inhibition

Fluorinated phenols have shown significant promise as inhibitors of various enzymes implicated in disease. The electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl group, influencing binding interactions within enzyme active sites.

1.1.1. DYRK1A Inhibition:

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a target in neurodegenerative diseases and certain cancers. Fluorinated polyphenols, derived from natural products like epigallocatechin gallate (EGCG), have demonstrated potent and selective inhibition of DYRK1A. Fluorination can dramatically increase inhibitory activity compared to the parent non-fluorinated compounds.

1.1.2. Steroid Sulfatase (STS) Inhibition:

STS is a key enzyme in the biosynthesis of estrogen and is a target for hormone-dependent breast cancer. Fluorinated 3-phenylcoumarin-7-O-sulfamates have been developed as potent STS inhibitors, with some derivatives showing significantly lower IC50 values than non-fluorinated counterparts.

Antimicrobial Activity

The introduction of fluorine can enhance the antimicrobial properties of phenols. This is often attributed to increased lipophilicity, facilitating passage through microbial cell membranes, and altered electronic properties that can disrupt essential cellular processes.

Antioxidant Activity

While the antioxidant activity of phenols is primarily attributed to the hydrogen-donating ability of the hydroxyl group, fluorination can modulate this activity. The electron-withdrawing effects of fluorine can influence the bond dissociation enthalpy of the O-H bond, and the overall redox potential of the molecule.

Cytotoxicity and Anticancer Activity

Fluorinated phenols have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and autophagy, leading to programmed cell death.

Quantitative Data on Biological Activities

The following tables summarize quantitative data for various fluorinated phenols across different biological assays.

Table 1: Enzyme Inhibition by Fluorinated Phenols

| Compound Class | Target Enzyme | Specific Compound Example | IC50 (nM) | Reference |

| Fluorinated Polyphenols | DYRK1A | GCG-2”F,5”OMe | 73 | [1] |

| Fluorinated Polyphenols | DYRK1A | GCG-2”,6”diF | ~40 | [1] |

| Fluorinated 3-Phenylcoumarin-7-O-Sulfamates | Steroid Sulfatase | Compound 2b | 270 | [2] |

| Fluorinated 3-Phenylcoumarin-7-O-Sulfamates | Steroid Sulfatase | Compound 2c | 270 | [2] |

Table 2: Antimicrobial Activity of Fluorinated Phenols

| Compound Class | Microorganism | Specific Compound Example | MIC (µg/mL) | Reference |

| Fluorinated Pyrazoles | iNOS | (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | Not specified, but noted as the best inhibitor | [3] |

| Fluorinated Aromatic Mercurials | Staphylococcus aureus | Not specified | - | [4] |

| Fluorinated Phenols | Escherichia coli | Not specified | - | [5] |

Table 3: Cytotoxicity of Fluorinated Phenols

| Compound Class | Cell Line | Specific Compound Example | CC50 / IC50 (µM) | Reference |

| Fluorinated Flavan-3-ol Derivatives | HeLa | Compound 3 (2,3-cis form) | Potent | [6] |

| Fluorinated Flavan-3-ol Derivatives | A549 | Compound 3 (2,3-cis form) | Potent | [6] |

| Polyfluorinated 1,4-Naphthoquinone Derivatives | RPMI 8226 (Myeloma) | 2-diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | 2.4 - 8.6 | [7] |

| Polyfluorinated 1,4-Naphthoquinone Derivatives | MCF-7 (Breast Adenocarcinoma) | 2-ethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | 2.4 - 8.6 | [7] |

Table 4: Antioxidant Capacity of Fluorinated Phenols

| Compound Class | Assay | Specific Compound Example | Antioxidant Capacity (TEAC/ORAC Value) | Reference |

| Fluorinated Flavones | HAT, SET-PT, SPLET | 3'-trifluoromethyl-3,4',5,7-tetrahydroxyflavone | Higher than phenol | [2] |

| Fluorinated Ferulic Acid | DFT Calculation | Monofluoro-ferulic acid | Enhanced pharmacological activity | [8] |

Signaling Pathways and Mechanisms of Action

Fluorinated phenols exert their biological effects by modulating various intracellular signaling pathways.

Apoptosis Signaling Pathway

Fluorinated phenols can induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in apoptosis is the activation of a cascade of proteases called caspases.

Autophagy Signaling Pathway

Autophagy is a cellular process involving the degradation of cellular components. Fluorinated phenols can induce autophagic cell death in cancer cells. Key proteins involved in this process are Beclin-1, which is essential for the initiation of the autophagosome, and LC3, which is involved in autophagosome elongation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some phenolic compounds can inhibit this pathway, thereby exerting anti-inflammatory effects. Inhibition can occur at various points, including the inhibition of IκB kinase (IKK) and the subsequent prevention of p65 subunit translocation to the nucleus.

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated platform promises to accelerate drug discovery process - News [news.ucsc.edu]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 4-Ethoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 4-ethoxy-2,3-difluorophenol, a valuable intermediate in the manufacturing of liquid crystals and pharmaceuticals. The described method is based on a patented process that offers high yield and purity, utilizing readily available starting materials.[1]

Introduction

This compound is a key building block in organic synthesis. Its substituted phenol structure is a desirable feature in the development of new materials and therapeutic agents. The one-pot synthesis method outlined here provides an efficient and scalable route to this compound, starting from 4-ethoxy-2,3-difluorobromobenzene. This process involves the sequential formation of a Grignard reagent, followed by a boration reaction, hydrolysis, and subsequent oxidation to yield the target phenol.[1] The advantages of this one-pot approach include mild reaction conditions, simple operation, and reduced wastewater, making it suitable for industrial production.[1]

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound as described in the reference literature.

| Parameter | Value | Reference |

| Starting Material | 4-Ethoxy-2,3-difluorobromobenzene | [1] |

| Overall Yield | 74% - 75% | [1] |

| Product Purity (HPLC) | 99.7% - 99.8% | [1] |

Experimental Protocol

This protocol details the one-pot synthesis of this compound.

Materials:

-

4-Ethoxy-2,3-difluorobromobenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Hydrogen peroxide (30-50% aqueous solution)

-

Methanol

-

Toluene

-

Sodium sulfite

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle/cooling bath

-

Apparatus for reaction under inert atmosphere

Procedure:

Step 1: Grignard Reagent Formation [1]

-

Under a nitrogen atmosphere, add magnesium turnings and anhydrous tetrahydrofuran (THF) to a dry three-necked flask.

-

Add a crystal of iodine as an initiator.

-

Prepare a solution of 4-ethoxy-2,3-difluorobromobenzene in anhydrous THF.

-

Slowly add the 4-ethoxy-2,3-difluorobromobenzene solution to the magnesium suspension while stirring. Maintain the reaction temperature between 0°C and 60°C.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent.

Step 2: Boration and Hydrolysis [1]

-

Cool the Grignard reagent solution.

-

Slowly add trimethyl borate to the reaction mixture, maintaining a low temperature.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction by the slow addition of hydrochloric acid to hydrolyze the borate ester, which will yield 4-ethoxy-2,3-difluorophenylboronic acid.

Step 3: Oxidation [1]

-

To the solution containing 4-ethoxy-2,3-difluorophenylboronic acid, add methanol.

-

Control the temperature between 10°C and 40°C.

-

Slowly add a 30-50% aqueous solution of hydrogen peroxide.

-

After the oxidation is complete, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Add water to the residue to precipitate the crude this compound.

-

Isolate the crude product by filtration.

Step 4: Purification [1]

-

Transfer the crude this compound to a flask and add water.

-

Add a small amount of sodium sulfite solution to quench any remaining peroxide (test with starch iodide paper).

-

Add toluene to dissolve the product.

-

Cool the solution to induce crystallization.

-

Collect the pure this compound product by filtration, and dry.

Visualization

Caption: One-pot synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 4-Ethoxy-2,3-difluorophenol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-ethoxy-2,3-difluorophenol, a valuable intermediate in the development of liquid crystals and pharmaceuticals. The primary method detailed herein involves the formation of a Grignard reagent from 4-ethoxy-2,3-difluorobromobenzene, followed by conversion to a boronic acid intermediate and subsequent oxidation to the target phenol. This one-pot method is noted for its mild reaction conditions, high yield, and suitability for industrial-scale production. An alternative, more direct route involving the oxidation of the Grignard reagent is also discussed.

Overview of Synthetic Strategies

The synthesis of phenols from aryl halides can be effectively achieved through the use of Grignard reagents. Two primary pathways are considered for the synthesis of this compound:

-

Indirect Synthesis via Boronic Acid Intermediate: This is a widely used and reliable method.[1][2] An aryl Grignard reagent is first prepared and then reacted with a trialkyl borate, such as trimethyl borate.[1][2] The resulting boronate ester is hydrolyzed to form an arylboronic acid. Subsequent oxidative workup, typically with hydrogen peroxide, yields the desired phenol in good to excellent yields.[1][2] This method offers high purity and is scalable.[3]

-

Direct Oxidation of the Grignard Reagent: Aryl Grignard reagents can react directly with molecular oxygen to form a magnesium hydroperoxide salt, which upon acidic hydrolysis, yields a phenol.[4][5] While this method is more direct, the yields for the synthesis of phenols can be variable and sometimes lower than the boronic acid route.

This document will focus on the detailed protocol for the indirect synthesis via the boronic acid intermediate, as a specific application for the synthesis of this compound has been described.[3]

Primary Protocol: One-Pot Synthesis via Boronic Acid Intermediate

This protocol is adapted from a patented one-pot method for the preparation of this compound.[3] The process begins with the formation of the Grignard reagent, which is then used in subsequent steps without isolation.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Reagents

-

4-Ethoxy-2,3-difluorobromobenzene

-

Magnesium (Mg) turnings or sheet

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂), crystal

-

Trimethyl borate (B(OCH₃)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (Na₂SO₃)

-

Toluene

-

Nitrogen (N₂) gas for inert atmosphere

Experimental Procedure

Step 1: Grignard Reagent Formation

-

Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Add magnesium sheet and anhydrous tetrahydrofuran (THF) to the reactor.

-

Add a small crystal of iodine to initiate the reaction. The iodine color will fade as the magnesium surface is activated.

-

Prepare a solution of 4-ethoxy-2,3-difluorobromobenzene in anhydrous THF.

-

Control the temperature of the reactor between 0-60°C (preferably 10-30°C for the addition) and begin dropwise addition of the 4-ethoxy-2,3-difluorobromobenzene solution.[3]

-

After the addition is complete, maintain the reaction temperature at 30-40°C and continue stirring until the starting material is completely consumed (monitor by TLC or GC).[3] The resulting solution is the Grignard reagent.

Step 2: Boration and Hydrolysis

-

In a separate reactor, cool a solution of trimethyl borate in THF.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir for a designated period to ensure complete boration.

-

Perform hydrolysis by carefully adding an aqueous solution of hydrochloric acid to the reaction mixture. This will convert the boronate ester to 4-ethoxy-2,3-difluorophenylboronic acid.[3]

Step 3: Oxidation

-

To the solution containing the boronic acid, add hydrogen peroxide. This will oxidize the boronic acid to the desired this compound crude product.[3]

Step 4: Desalting and Purification

-

Transfer the crude product mixture to a separation vessel.

-

Add water and stir.

-

Add a small amount of sodium sulfite solution to quench any remaining peroxides (test with starch-potassium iodide paper until it no longer changes color).[3]

-

Separate the product, which may precipitate as a solid. This can be isolated by centrifugation or filtration.[3]

-

For further purification, dissolve the solid in toluene and heat to dissolve.

-